3-Bromo-4-methoxypyridine
Overview
Description
3-Bromo-4-methoxypyridine is an organic compound with the molecular formula C6H6BrNO. It is a derivative of pyridine, where the 3rd position of the pyridine ring is substituted with a bromine atom and the 4th position with a methoxy group. This compound is of significant interest in organic synthesis and pharmaceutical research due to its unique chemical properties and reactivity .
Mechanism of Action
Target of Action
3-Bromo-4-methoxypyridine is primarily used as an intermediate in organic synthesis
Mode of Action
As an intermediate in organic synthesis, this compound can participate in various chemical reactions. For instance, it can be involved in Suzuki–Miyaura cross-coupling reactions , where it can form carbon-carbon bonds with other organic compounds. The specific mode of action would depend on the type of reaction and the other reactants involved.
Action Environment
The action, efficacy, and stability of this compound would be influenced by various environmental factors, such as temperature, pH, and the presence of other chemicals. These factors could affect the rate and outcome of the reactions in which this compound is involved.
Disclaimer: This information is based on the current understanding and usage of this compound in organic synthesis. The specific details may vary depending on the context and the specific reactions involved .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 3-Bromo-4-methoxypyridine typically involves the bromination of 4-methoxypyridine. One common method includes the use of bromine in the presence of a suitable solvent and catalyst. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the 3rd position .
Industrial Production Methods: In industrial settings, the synthesis of this compound can be optimized to enhance yield and purity. This involves using advanced techniques such as continuous flow reactors and employing environmentally friendly solvents. The process may also include steps to minimize by-products and waste, making it more sustainable .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-4-methoxypyridine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or dioxane.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound .
Scientific Research Applications
3-Bromo-4-methoxypyridine is widely used in scientific research, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibitors and receptor ligands.
Medicine: As a precursor in the development of pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of agrochemicals and materials science.
Comparison with Similar Compounds
3-Bromo-4-methylpyridine: Similar in structure but with a methyl group instead of a methoxy group.
4-Methoxypyridine: Lacks the bromine substitution, making it less reactive in certain types of reactions.
Uniqueness: 3-Bromo-4-methoxypyridine is unique due to the combination of the bromine and methoxy groups, which confer distinct electronic and steric properties. This makes it particularly useful in selective bromination and coupling reactions, offering advantages in synthetic flexibility and efficiency .
Properties
IUPAC Name |
3-bromo-4-methoxypyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO/c1-9-6-2-3-8-4-5(6)7/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSFJKFHIMBVWAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=NC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10349078 | |
Record name | 3-bromo-4-methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10349078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82257-09-8 | |
Record name | 3-bromo-4-methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10349078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-bromo-4-methoxypyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can 3-bromo-4-methoxypyridine be used to synthesize more complex molecules?
A1: Yes, this compound serves as a versatile building block in organic synthesis. For instance, it successfully undergoes a nickel(0)-catalyzed coupling reaction with 2-iodo-3-methoxypyridine to yield a dimethoxybipyridine derivative. [] This reaction highlights its utility in constructing complex heterocyclic systems, which are often found in biologically active compounds.
Q2: Are there alternative methods to synthesize aryl(trialkoxy)silanes besides using this compound as a starting material?
A2: While this compound can be used to synthesize aryl(trialkoxy)silanes via Grignard reaction followed by silylation, [] alternative methods exist. One such method involves a palladium-catalyzed silylation of aryl halides using triethoxysilane. [] This approach offers advantages such as broader functional group tolerance and the ability to incorporate silyl groups into substrates bearing sensitive functionalities like carbonyls or unprotected amines. []
Q3: What are the limitations of using organometallic reagents in the synthesis of aryl(trialkoxy)silanes from aryl halides?
A3: While effective, utilizing organometallic reagents like Grignard or organolithium species for aryl(trialkoxy)silane synthesis has drawbacks. These include the formation of undesirable byproducts such as di- and triarylated silanes, as well as dehalogenated compounds. [] Moreover, the reactivity of these organometallic species limits the functional group tolerance of this synthetic approach.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.